

MRT67307: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: MRT67307

Cat. No.: B560048

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of **MRT67307**, a potent dual inhibitor of TANK-binding kinase 1 (TBK1)/I κ B kinase ϵ (IKK ϵ) and Unc-51 like autophagy activating kinase 1/2 (ULK1/ULK2).

MRT67307 serves as a valuable tool for investigating signaling pathways involved in innate immunity and autophagy.^[1] Its ability to selectively inhibit key kinases in these processes allows for the elucidation of their roles in various physiological and pathological conditions.

Overview and Mechanism of Action

MRT67307 is a cell-permeable compound that acts as an ATP-competitive inhibitor.^[2] It demonstrates high potency against TBK1 and IKK ϵ , which are crucial for the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons in response to pathogen detection.^{[3][4]} Notably, **MRT67307** shows excellent selectivity over the canonical IKK α and IKK β kinases.^{[2][3]}

Furthermore, **MRT67307** is a highly potent inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of the autophagy cascade.^{[3][5][6]} This dual activity makes **MRT67307** a versatile tool for studying the interplay between innate immune signaling and autophagy.

Solubility

Proper solubilization of **MRT67307** is critical for accurate and reproducible experimental results. It is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility.[5] For higher concentrations, warming the solution at 37°C and using an ultrasonic bath can aid in dissolution.[6]

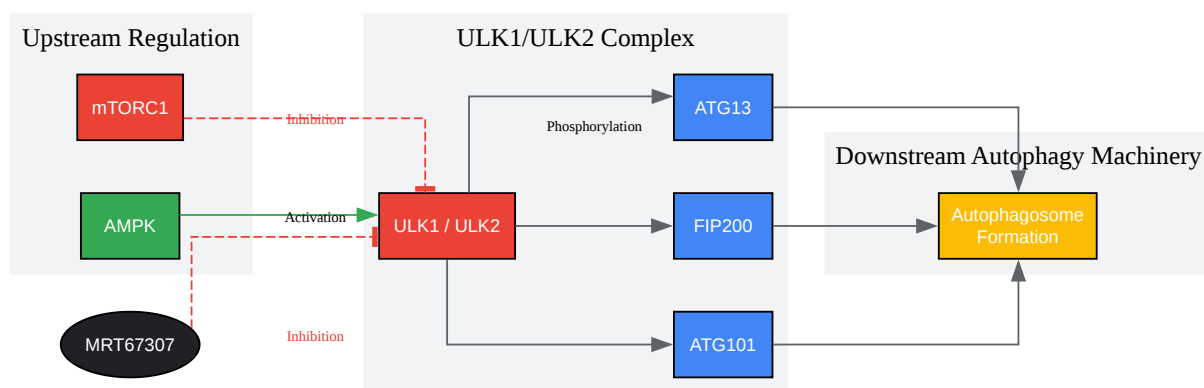
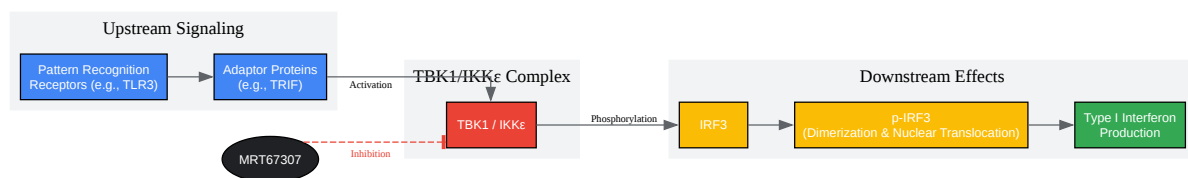
Solvent	Solubility	Molar Concentration (approx.)	Notes
DMSO	92 - 100 mg/mL[2][5][7]	~198 - 215 mM	Use fresh, anhydrous DMSO.[5][7] Ultrasonic treatment may be needed.[7]
Ethanol	92 mg/mL[5]	~198 mM	
Water	Insoluble[5]	-	MRT67307 hydrochloride salt has a reported solubility of 15 mg/mL and 92 mg/mL in water.[3][8]
DMF	5 mg/mL[4]	~10.8 mM	
PBS (pH 7.2)	0.16 mg/mL (in 1:5 DMF:PBS)[4]	~0.34 mM	Limited solubility in aqueous buffers.

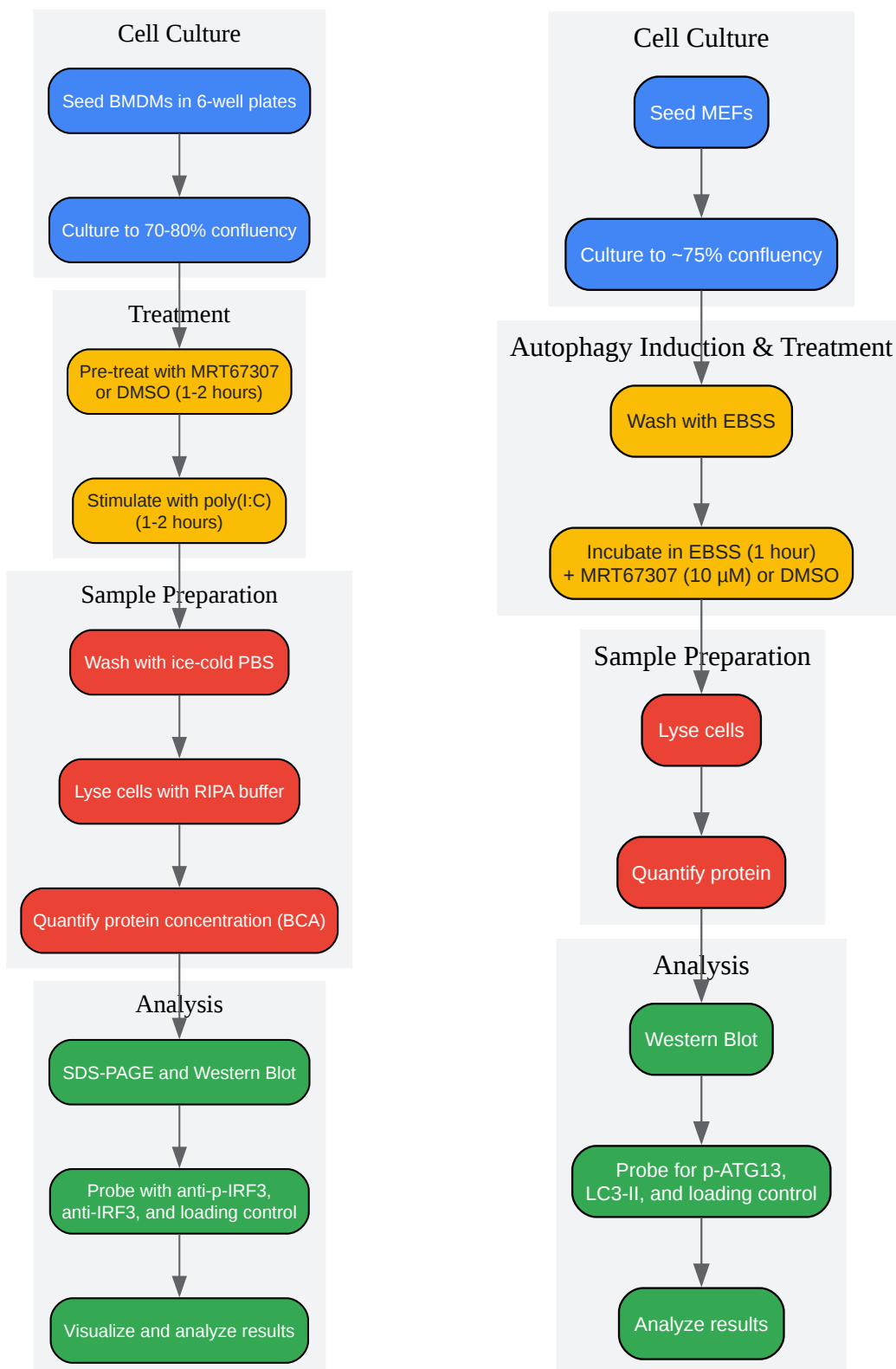
Signaling Pathways

MRT67307 primarily impacts two major signaling pathways: the TBK1/IKKε-mediated innate immune response and the ULK1/ULK2-dependent autophagy pathway.

TBK1/IKKε Signaling Pathway

The following diagram illustrates the canonical TBK1/IKKε signaling pathway leading to IRF3 activation and its inhibition by **MRT67307**.





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